Hebevinoside VII

Description

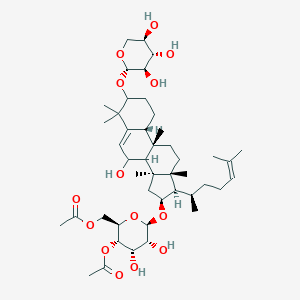

Structure

2D Structure

Properties

CAS No. |

101770-14-3 |

|---|---|

Molecular Formula |

C45H72O14 |

Molecular Weight |

837 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C45H72O14/c1-22(2)12-11-13-23(3)33-30(57-41-37(53)35(51)38(56-25(5)47)31(58-41)21-54-24(4)46)19-45(10)39-28(48)18-27-26(43(39,8)16-17-44(33,45)9)14-15-32(42(27,6)7)59-40-36(52)34(50)29(49)20-55-40/h12,18,23,26,28-41,48-53H,11,13-17,19-21H2,1-10H3/t23-,26+,28-,29-,30+,31-,32?,33+,34+,35+,36-,37-,38-,39?,40+,41-,43+,44-,45+/m1/s1 |

InChI Key |

HXQKCVLHJXCOGN-AFPYEXPYSA-N |

SMILES |

CC(CCC=C(C)C)C1C(CC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(CO5)O)O)O)O)C)C)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)O)O |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@@]3(C2[C@@H](C=C4[C@@H]3CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)C)C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)O)O |

Canonical SMILES |

CC(CCC=C(C)C)C1C(CC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(CO5)O)O)O)O)C)C)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Discovery and Isolation from Fungal Sources

The primary and thus far only confirmed natural source of Hebevinoside VII is the mushroom Hebeloma vinosophyllum. The initial investigations into the toxic principles of this fungus led to the isolation and characterization of a series of related compounds, collectively named hebevinosides.

Hebeloma vinosophyllum is a species of agaric fungus known for its toxicity. The pioneering work on the chemical constituents of this mushroom resulted in the discovery of this compound and its congeners. nih.gov These compounds were identified as the toxic principles of the mushroom. The isolation of these complex glycosides provided a new family of cucurbitacin derivatives from a fungal source, expanding the known distribution of this class of natural products, which are more commonly associated with the plant kingdom. nih.gov

The isolation of this compound from the crude methanolic extract of Hebeloma vinosophyllum involved a series of chromatographic steps. The initial separation was typically achieved using column chromatography on silica (B1680970) gel, a fundamental technique for purifying compounds from a complex mixture. This was followed by further purification using preparative thin-layer chromatography (TLC) to isolate the individual hebevinosides.

For obtaining highly pure this compound, preparative High-Performance Liquid Chromatography (HPLC) has been a crucial technique. nih.govuniv-evry.fr HPLC offers superior resolution and efficiency compared to traditional column chromatography, allowing for the separation of closely related structural analogues, which is often the case with natural product glycosides. The use of reversed-phase columns, such as C18, with solvent systems typically consisting of acetonitrile (B52724) and water gradients, has been instrumental in the final purification stages.

| Chromatographic Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |

| Column Chromatography | Silica Gel | Chloroform-Methanol gradients | Initial fractionation of the crude extract |

| Preparative Thin-Layer Chromatography (TLC) | Silica Gel | Chloroform-Methanol mixtures | Further separation of fractions |

| Preparative High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Acetonitrile-Water gradients | Final purification of this compound |

In natural product chemistry, it is crucial to ensure that an isolated compound is a genuine metabolite of the organism and not an artifact formed during the extraction and purification process. Several strategies are employed to address this challenge.

One key approach is the use of mild extraction conditions. For instance, employing methanol (B129727) at room temperature for the initial extraction of hebevinosides helps to minimize the risk of chemical transformations that could be induced by heat or harsh solvents.

Another important strategy is the careful analysis of the chromatographic profiles of the extracts. The presence of a series of structurally related compounds, such as the various hebevinosides, can be an indication that they are part of a biosynthetic pathway within the fungus, rather than random degradation or reaction products.

Furthermore, the structural elucidation of the isolated compounds plays a role. The complex and specific glycosylation patterns observed in hebevinosides are characteristic of enzymatic processes, making it less likely that they are artifacts. The structure of this compound, a cucurbitane-type triterpenoid (B12794562) glycoside, was determined through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirmed its natural origin. jst.go.jp

Exploration of Other Potential Biological Sources

Following the discovery of hebevinosides in Hebeloma vinosophyllum, researchers have been interested in exploring other potential fungal and plant sources for these or structurally similar compounds.

The genus Hebeloma comprises many species, a number of which are known to be poisonous. This has led to investigations into the chemical constituents of other species within this genus. For instance, related species such as Hebeloma crustuliniforme and Hebeloma sinapizans are also known to be toxic and have been reported to contain cytotoxic compounds, including lanostane (B1242432) triterpenes. dergipark.org.tr While these findings suggest that the production of toxic triterpenoids may be a characteristic of the Hebeloma genus, the specific presence of hebevinosides, including this compound, in these other species has not been definitively established in the available literature. Further phytochemical studies on a wider range of Hebeloma species are needed to determine the distribution of hebevinosides within this fungal genus.

Cucurbitacins and their glycosides are well-known constituents of various plant families, most notably the Cucurbitaceae (the gourd family), but also in families such as Scrophulariaceae and Rosaceae. nih.govresearchgate.net These compounds share the same fundamental tetracyclic triterpenoid core as the hebevinosides.

While a vast number of cucurbitacin glycosides have been isolated from plants, finding examples with high structural similarity to this compound is of particular interest for comparative studies. For instance, various cucurbitacin glycosides isolated from plants like Momordica charantia (bitter melon) and species of Trichosanthes also feature glycosylation at various positions on the cucurbitane skeleton. nih.gov However, the specific combination and linkage of the sugar moieties in this compound may be unique to its fungal origin. The exploration of plant-derived cucurbitacin glycosides continues to be an active area of research, and the discovery of new structures may reveal closer plant-based analogues to the hebevinosides in the future.

Biosynthetic Pathway Elucidation and Engineering

Identification of Precursors and Enzymatic Steps in Cucurbitane Triterpenoid (B12794562) Biosynthesis

The biosynthesis of Hebevinoside VII, a cucurbitane-type triterpenoid, begins with the cyclization of (3S)-2,3-oxidosqualene. researchgate.net This initial step is a crucial branching point in triterpenoid synthesis. While lanosterol (B1674476) and cycloartenol (B190886) are common products of this cyclization in many organisms, the formation of the cucurbitane skeleton requires a specific enzyme: cucurbitadienol (B1255190) synthase. researchgate.net This enzyme catalyzes a chair-boat-chair cyclization of 2,3(S)-oxidosqualene to produce cucurbitadienol, the foundational precursor for cucurbitacins and other related compounds like hebevinosides. researchgate.net

The biosynthesis of this precursor, 2,3-oxidosqualene, originates from the mevalonate (B85504) (MVA) pathway. nih.govwikipedia.org This pathway starts with acetyl-CoA, which undergoes a series of enzymatic reactions to form isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov These five-carbon units are the fundamental building blocks for all isoprenoids. Two molecules of farnesyl diphosphate (B83284) (FPP), which are C15 intermediates, are condensed head-to-head to form the C30 precursor, squalene (B77637). wikipedia.org Squalene is then oxidized by squalene epoxidase to yield 2,3-oxidosqualene. nih.gov

Following the formation of the cucurbitadienol backbone, a series of post-cyclization modifications occur. These tailoring reactions, including hydroxylation, oxidation, and glycosylation, are catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and glycosyltransferases (GTs), leading to the vast structural diversity observed in cucurbitane triterpenoids. researchgate.netnih.gov For instance, in Momordica charantia, several P450s have been identified that are involved in the hydroxylation and oxidation of the cucurbitane skeleton at various positions. nih.gov While the specific enzymes for every step in the this compound pathway are not all fully characterized, the general enzymatic machinery is understood to follow this conserved pattern of backbone formation followed by extensive tailoring.

Table 1: Key Precursors and Enzymes in Cucurbitane Triterpenoid Biosynthesis

| Precursor/Intermediate | Enzyme Class | Function |

| Acetyl-CoA | Thiolases, Synthases, Reductases | Forms (R)-mevalonate via the Mevalonate Pathway. wikipedia.org |

| (R)-Mevalonate | Kinases, Decarboxylase | Converted to IPP and DMAPP. wikipedia.org |

| IPP and DMAPP | Prenyltransferases | Formation of Farnesyl Pyrophosphate (FPP). nih.gov |

| Farnesyl Pyrophosphate (FPP) | Squalene Synthase | Head-to-head condensation to form Squalene. wikipedia.org |

| Squalene | Squalene Epoxidase | Oxidation to (3S)-2,3-oxidosqualene. nih.gov |

| (3S)-2,3-Oxidosqualene | Cucurbitadienol Synthase | Cyclization to form the cucurbitadienol skeleton. researchgate.net |

| Cucurbitadienol | Cytochrome P450s, Glycosyltransferases | Hydroxylation, oxidation, and glycosylation to produce diverse cucurbitane triterpenoids. researchgate.netnih.gov |

Characterization of Glycosyltransferases Involved in Xyloside Formation

A defining feature of this compound is the presence of xylose sugar moieties attached to the triterpenoid core. nih.gov The formation of these xyloside linkages is catalyzed by a specific class of enzymes known as xylosyltransferases, which are a type of glycosyltransferase (GT). Glycosyltransferases are responsible for transferring a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule. rhhz.net

While the specific xylosyltransferases involved in this compound biosynthesis have not been definitively isolated and characterized, research on other microbial systems provides valuable insights. In the biosynthesis of other xylosylated natural products, xylosyltransferases have been identified that catalyze the attachment of xylose. rhhz.net For example, the characterization of the xylosyltransferase EriJ from a basidiomycete fungus has expanded the understanding of the structural diversity of xylosyl cyathane diterpenes. rhhz.net The study of such enzymes is crucial for understanding and potentially manipulating the glycosylation patterns of hebevinosides. The xylose moieties in hebevinosides I, III, IV, VI, VII, IX, X, XI, and XII are attached to the hydroxyl group at the C-3 position of the lanosterol-type skeleton. nih.gov

Genetic and Proteomic Approaches to Biosynthetic Pathway Components

The identification of genes and proteins involved in the biosynthesis of complex natural products like this compound increasingly relies on advanced genetic and proteomic techniques. Transcriptomic analysis, which examines the complete set of RNA transcripts in a cell, can reveal genes that are upregulated during the production of a specific metabolite. Similarly, proteomic analysis identifies the full complement of proteins, providing direct evidence of the enzymes present. frontiersin.org

In the study of other complex plant and fungal secondary metabolites, integrated transcriptomic and proteomic analyses have been instrumental in identifying key biosynthetic genes. frontiersin.orgmdpi.com For instance, in the study of flavonoid and carotenoid biosynthesis in Camellia nitidissima, proteomic analysis identified numerous differentially expressed proteins, including key enzymes like phenylalanine ammonium (B1175870) lyase and phytoene (B131915) synthase, which were validated through further analysis. nih.gov A similar approach could be applied to Hebeloma vinosophyllum to identify candidate genes for the cucurbitadienol synthase, P450s, and glycosyltransferases involved in this compound biosynthesis. By comparing the proteomes of the mushroom at different growth stages or under different culture conditions, researchers can correlate the expression of specific proteins with the production of hebevinosides. nih.gov

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering offers a promising avenue for increasing the production of valuable natural products like this compound, which are often produced in low quantities in their native organisms. These strategies aim to optimize the metabolic flux towards the target compound. nih.gov

Reconstitution in Heterologous Expression Systems

One powerful strategy is the reconstitution of the biosynthetic pathway in a heterologous host, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. biorxiv.org These hosts are genetically tractable and can be grown to high densities in fermenters, offering a scalable production platform. The successful reconstitution of the biosynthetic pathway for mushroom-derived cyathane diterpenes in yeast demonstrates the feasibility of this approach for fungal natural products. kib.ac.cn

To achieve this for this compound, the genes encoding the key enzymes of the pathway, once identified, would be introduced into the host organism. This would include the genes for cucurbitadienol synthase and the specific P450s and glycosyltransferases required for the final structure. The host's native metabolic pathways may also need to be engineered to ensure a sufficient supply of precursors like acetyl-CoA and NADPH. nih.gov For example, in the production of cucurbitadienol in engineered yeast, researchers constructed a high-level production chassis that yielded significant quantities of the precursor. biorxiv.org

Optimization of Fermentation or Cell Culture Conditions

For both native producers and engineered heterologous hosts, optimizing the culture conditions is critical for maximizing product yield. This involves a systematic evaluation of various physical and chemical parameters of the fermentation or cell culture process.

Key parameters that are often optimized include:

Medium Composition : The types and concentrations of carbon and nitrogen sources, as well as the presence of essential minerals and vitamins, can significantly impact cell growth and secondary metabolite production. researchgate.net

Temperature : Each microorganism has an optimal temperature range for growth and enzyme activity. nih.gov

pH : Maintaining the pH of the culture medium within an optimal range is crucial for enzyme function and nutrient uptake. nih.gov

Agitation and Aeration : For aerobic cultures, the rates of agitation and aeration determine the dissolved oxygen concentration, which can be a limiting factor for growth and product formation. mdpi.com

Inoculum Size and Age : The density and growth phase of the initial cell culture can influence the kinetics of the subsequent fermentation. researchgate.net

Statistical methods, such as the Plackett-Burman design and response surface methodology, are often employed to efficiently screen for the most influential factors and to determine their optimal levels. nih.govfrontiersin.org For example, in the production of inulinase (B15287414) from Rhizopus oryzae, these methods were used to identify the optimal temperature, pH, wheat bran concentration, and incubation time, leading to a significant increase in enzyme activity. nih.gov A similar approach could be applied to the mycelial culture of Hebeloma vinosophyllum or an engineered host to enhance the production of this compound. nih.gov

Total Synthesis Approaches and Synthetic Chemical Studies

Retrosynthetic Analysis of the Hebevinoside VII Molecular Architecture

Retrosynthetic analysis is a cornerstone of synthetic planning, involving the conceptual disconnection of the target molecule into simpler fragments, working backward from the final product to readily available starting materials ub.eduwikipedia.org. For this compound, a logical primary disconnection would be the glycosidic bond linking the xylose sugar to the triterpene aglycone. This cleavage would yield two key synthons: a suitably functionalized xylose derivative (glycosyl donor) and the triterpene aglycone bearing a hydroxyl group at the site of glycosylation (glycosyl acceptor).

The subsequent retrosynthetic analysis would focus on the triterpene aglycone. This complex tetracyclic structure, characteristic of triterpenoids, presents significant challenges due to its fused ring system and multiple stereocenters, including potentially challenging quaternary centers nsf.gov. Disconnections would strategically break carbon-carbon bonds within the polycyclic framework, aiming to reveal simpler cyclic or acyclic precursors that can be assembled using known reactions, such as cyclizations, cycloadditions, or annulations. The selection of disconnection points is guided by the feasibility of subsequent synthetic steps and the ability to control stereochemistry.

Development of Stereoselective Synthetic Methodologies

The synthesis of this compound demands highly stereoselective methods to accurately construct its complex three-dimensional architecture.

The synthesis of the triterpene aglycone core is arguably the most demanding aspect. Triterpenoids, particularly those with fused ring systems like this compound's aglycone, often feature multiple contiguous stereocenters and quaternary carbons, which are notoriously difficult to establish with high fidelity nsf.gov.

General strategies for constructing such polycyclic frameworks include:

Cyclization Reactions: Employing cascades of reactions, such as cationic cyclizations, radical cyclizations, or Diels-Alder reactions, to efficiently build multiple rings in a single sequence. Biomimetic approaches, inspired by natural biosynthetic pathways, are also powerful tools for assembling complex skeletons engineering.org.cn.

Stereoselective Bond Formation: Utilizing asymmetric catalysis (e.g., organocatalysis, transition-metal catalysis) for key bond-forming steps, or employing chiral auxiliaries to direct stereochemistry. Substrate control, where existing stereocenters influence the formation of new ones, is also crucial nih.govacs.org.

The synthesis of related cucurbitane triterpenoids, which share structural similarities in their polycyclic nature and stereochemical complexity, has showcased strategies involving sequential metallacycle-mediated annulative cross-couplings and stereoselective intramolecular Heck reactions to establish key quaternary centers nsf.gov. Similar methodologies would likely be explored for the this compound aglycone.

The formation of the glycosidic bond between the xylose unit and the triterpene aglycone requires precise control over both regioselectivity (attachment to the correct hydroxyl group on the aglycone) and stereospecificity (formation of the desired α or β linkage) nih.govnih.govbuchhaus.chrsc.org.

Glycosyl Donor: An activated form of xylose is required. Common glycosyl donors include thioglycosides, glycosyl halides (e.g., bromides), trichloroacetimidates, and glycosyl sulfoxides buchhaus.chrsc.org. The choice of donor influences the reactivity and the stereochemical outcome.

Glycosyl Acceptor: The triterpene aglycone must possess a free hydroxyl group at the specific position for glycosylation. This often necessitates a carefully designed protecting group strategy for other hydroxyl groups on the aglycone to ensure regioselectivity.

Promoters and Conditions: Glycosylation reactions are typically promoted by Lewis acids (e.g., TMSOTf, BF3·OEt2) or other activators that facilitate the departure of the leaving group from the anomeric center of the glycosyl donor, generating a reactive electrophilic species rsc.org. The choice of promoter, solvent, and temperature significantly impacts the stereochemical outcome. For instance, the presence of a participating protecting group at the C-2 position of the sugar donor often directs the formation of a specific anomer (e.g., a β-glycoside) nih.gov.

Table 1: Common Glycosylation Strategies and Considerations

| Glycosyl Donor Type | Typical Activator/Promoter | General Stereochemical Outcome Tendency | Key Features/Considerations |

| Glycosyl Halides (e.g., Bromides) | Heavy metal salts (e.g., Ag, Hg), Lewis acids | Varies; influenced by C2 substituent | Classical Koenigs-Knorr reaction. Requires careful control of reaction conditions. |

| Glycosyl Trichloroacetimidates | Lewis acids (e.g., TMSOTf, BF3·OEt2) | Often high stereoselectivity (e.g., β) | Mild activation, good leaving group, widely applicable. Versatile for various glycosyl acceptors. |

| Thioglycosides | Electrophilic activators (e.g., NIS/TfOH, DMTST) | High stereoselectivity; tunable | Stable under various conditions, allowing for sequential glycosylations. Activation methods are diverse. |

| Glycosyl Sulfoxides | Lewis acids | High stereoselectivity | Can be activated by various electrophiles, offering flexibility in reaction design. |

| Glycals | Various (e.g., Pd-catalyzed) | Often α-selective for C-glycosides | Primarily used for C-glycoside synthesis nus.edu.sgrsc.org, but related methodologies might be adapted. |

Evaluation of Synthetic Route Efficiency and Scalability

A successful total synthesis is not only about achieving the target molecule but also about the efficiency and practicality of the route. Key metrics for evaluation include:

Step Count: Shorter routes are generally preferred to minimize material loss and time.

Atom Economy: Reactions that incorporate most of the atoms from the reactants into the product are more sustainable and efficient.

Scalability: The ability to translate a laboratory-scale synthesis to a larger scale is critical for potential applications. This involves considering reagent availability and cost, safety protocols, and robustness of the reactions.

Protecting Group Strategy: The judicious use and removal of protecting groups are essential for controlling reactivity but add steps and complexity to the synthesis.

Advancements in Organic Reactions Inspired by this compound Synthesis

The pursuit of complex natural products like this compound serves as a powerful engine for innovation in synthetic organic chemistry nih.govacs.orgacs.orgmdpi.com. The demanding structural features of such molecules often push chemists to develop novel reactions, catalysts, and synthetic strategies. For instance, the need to construct intricate polycyclic systems with precise stereochemical control has driven advancements in asymmetric catalysis, including enantioselective C-H functionalization, cascade reactions, and stereoselective cyclizations nih.govacs.org. Similarly, the challenges in forming specific glycosidic linkages have spurred the development of new glycosylation methods with improved stereoselectivity and broader substrate scope nih.govbuchhaus.chrsc.org. These advancements not only facilitate the synthesis of natural products but also provide valuable tools and methodologies that can be applied to drug discovery, materials science, and other areas of chemical research.

Compound List

The following compounds are mentioned in the context of this compound and related natural product research:

this compound

Hebevinosides VI, VIII, IX, X, XI

Hebevinosides I, II, III, IV, V

Hebevinosides XII, XIII, XIV

Cucurbitacin B

Cucurbitacin D

Cucurbitacin E

Octanorcucurbitacin B

(-)-Hunterine A

Xestocyclamine A

Ingenamine

Mechanism of Action and Molecular Target Investigations in Cellular Systems

Modulation of Intracellular Signaling Pathways by Hebevinoside VII

Studies in In Vitro Cell Culture Models

Currently, there is a lack of specific published research detailing the effects of this compound in in vitro cell culture models. Such studies are crucial for understanding how a compound influences cellular behavior and for dissecting its mechanism of action. Without these foundational studies, the broader impact of this compound on cellular function remains speculative.

Impact on Key Signaling Cascades (e.g., MAPK, Akt, NF-κB)

There is no direct evidence from scientific literature to suggest that this compound modulates key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), or Nuclear Factor-kappa B (NF-κB) pathways. While other triterpenoid (B12794562) saponins (B1172615) have been shown to influence these pathways, it is not scientifically sound to extrapolate these findings to this compound without specific experimental validation.

Identification of Direct Molecular Targets

Protein-Ligand Interaction Studies (e.g., Receptor Binding, Enzyme Assays)

Investigations into the direct molecular targets of this compound through protein-ligand interaction studies, such as receptor binding or enzyme assays, have not been reported in the available scientific literature. Identifying the specific proteins that this compound binds to is a critical step in understanding its biological function.

Target Validation through Gene Expression and Proteomic Profiling

Consistent with the lack of target identification, there are no available studies on target validation for this compound using techniques like gene expression analysis or proteomic profiling. These methods are essential for confirming the interaction of a compound with its target and for understanding the downstream consequences of this interaction at the molecular level.

Elucidation of Cellular Responses and Phenotypes

Due to the absence of foundational research on its mechanism of action and molecular targets, the specific cellular responses and phenotypes induced by this compound have not been elucidated. Understanding these ultimate cellular outcomes is dependent on prior knowledge of the pathways and targets it affects.

Based on a comprehensive search of available scientific literature, there is insufficient data to generate a detailed article on the specific cellular mechanisms of action for the chemical compound this compound, as per the requested outline.

Numerous targeted searches were conducted to find research pertaining to this compound's effects on cellular viability, proliferation, apoptosis, autophagy, cellular differentiation, and morphogenesis. The search results identify this compound as a cucurbitacin glycoside isolated from the mushroom Hebeloma vinosophyllum. While there are general mentions of its existence and classification, no specific studies detailing its impact on cellular systems in diverse cell lines were found.

Consequently, it is not possible to provide scientifically accurate and thorough content for the requested sections and subsections, nor is it feasible to generate the mandatory data tables due to the absence of relevant research findings. The creation of the requested article would require detailed experimental data that is not present in the accessible literature.

Therefore, the article focusing solely on the "" of this compound cannot be produced at this time.

Structure Activity Relationship Sar Studies for Hebevinoside Vii and Analogs

Rational Design and Synthesis of Hebevinoside VII Derivatives

The rational design and synthesis of derivatives are crucial steps in optimizing the biological activity of a lead compound like this compound. This process typically involves the targeted modification of its chemical structure to enhance potency, selectivity, and pharmacokinetic properties. Methodologies for synthesizing derivatives of natural products often involve semi-synthetic approaches, where the core scaffold of the isolated natural product is chemically altered. Common strategies include esterification, etherification, glycosylation, or modification of existing functional groups. However, specific examples of the rational design and successful synthesis of a library of this compound derivatives are not readily found in the current body of scientific research.

Comparative Biological Activity Profiling of Structural Analogs In Vitro

A fundamental aspect of SAR studies is the comparative in vitro biological evaluation of structural analogs. This allows researchers to discern the impact of specific structural modifications on the compound's activity.

Influence of Aglycone Substitutions on Activity

The aglycone, or the non-sugar part of a glycoside, often plays a pivotal role in its biological activity. Modifications to the aglycone scaffold of this compound could significantly influence its interactions with biological targets. For other classes of natural products, such as anthraquinones, studies have shown that the number and position of hydroxyl groups on the aglycone can impact properties like superoxide (B77818) generation and DNA binding. nih.gov However, specific research detailing how substitutions on the cucurbitane skeleton of this compound affect its biological efficacy is currently lacking.

Role of Glycosidic Moieties and Acetylation Patterns on Biological Effects

The sugar chains (glycosidic moieties) attached to the aglycone, as well as their acetylation patterns, are known to be critical determinants of the biological activity of saponins (B1172615). These modifications can affect solubility, cell permeability, and binding affinity to target molecules. For instance, in flavonoids, another class of natural glycosides, the type and position of sugar moieties can significantly alter their biological functions. mdpi.com A systematic investigation into how variations in the sugar chains and their acetylation on this compound would impact its biological effects is a necessary but seemingly unaddressed area of study.

Computational Approaches to Structure-Activity Correlation

Computational methods are powerful tools for elucidating SAR and predicting the biological activity of compounds, thereby guiding the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This technique can be used to predict the activity of novel derivatives and to identify the key structural features responsible for their biological effects. The development of a robust QSAR model for this compound would require a dataset of structurally diverse analogs with corresponding biological activity data, which is not currently available in the public domain.

Molecular Docking and Dynamics Simulations to Predict Binding Modes

Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation and affinity of a ligand to a protein target. nih.govnih.gov These methods can provide valuable insights into the molecular interactions that govern the biological activity of a compound. nih.gov For this compound, such simulations would be instrumental in identifying its potential molecular targets and in understanding how structural modifications could enhance its binding affinity. However, specific molecular docking or dynamics simulation studies focused on this compound are not reported in the available literature.

Advanced Analytical Method Development for Hebevinoside Vii in Biological Matrices

Optimization of Extraction and Sample Preparation Techniques from Complex Biological Samples

The initial and most critical step in the bioanalytical process is the efficient extraction of the target analyte from the complex biological matrix, such as plasma, serum, or urine. orientjchem.orgnih.gov This process aims to isolate the analyte of interest, remove interfering endogenous substances, and concentrate the analyte to a level suitable for detection. orientjchem.org The inherent challenges include the typically low concentrations of the analyte and the high abundance of matrix components like proteins and lipids, which can interfere with analysis and suppress the instrument's signal. orientjchem.orgrsc.org

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are two of the most established and widely used techniques for sample preparation in bioanalysis. orientjchem.org

Liquid-Liquid Extraction (LLE) operates on the principle of partitioning a solute between two immiscible liquid phases, typically an aqueous sample and an organic solvent. orientjchem.org The choice of solvent is critical for achieving high extraction efficiency. For the analysis of triterpenoid (B12794562) saponins (B1172615) in mice plasma, a comparative study found that LLE was superior to simple protein precipitation, which resulted in high background noise. rsc.org In that study, ethyl acetate (B1210297) was identified as the optimal extraction solvent, providing a higher extraction ratio and less background interference. rsc.org Furthermore, the addition of 0.2% formic acid to the plasma sample before extraction was shown to significantly improve the recovery of the analytes. rsc.org

Solid-Phase Extraction (SPE) utilizes a solid sorbent packed into a cartridge to adsorb the analyte from the liquid sample. nih.gov Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. nih.gov This technique is known for its high recovery, clean extracts, and potential for automation. A study focused on quantifying four triterpenoidal saponins in rat plasma employed polymeric (Strata-X) SPE cartridges for sample clean-up. nih.gov Another advanced sorbent, Oasis PRiME HLB, has demonstrated high recovery (≥80%) and low matrix effects (≤15%) for a diverse range of analytes from plasma using a simplified three-step protocol (load, wash, elute). waters.com

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids. orientjchem.org | Adsorption onto a solid sorbent. nih.gov |

| Advantages | Cost-effective, simple procedure. rsc.org | High selectivity and recovery, cleaner extracts, easily automated. nih.govwaters.com |

| Disadvantages | Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents. orientjchem.org | Higher cost per sample, method development can be more complex. |

| Enhancements | Optimization of solvent type (e.g., ethyl acetate), pH adjustment (e.g., addition of formic acid). rsc.org | Use of advanced polymeric sorbents (e.g., Strata-X, Oasis PRiME HLB). nih.govwaters.com |

In recent years, there has been a significant trend towards the miniaturization of sample preparation techniques to reduce solvent consumption, decrease analysis time, and improve efficiency, aligning with the principles of green chemistry. nih.govtandfonline.com These microextraction techniques are particularly advantageous for bioanalysis where sample volumes are often limited.

Common miniaturized methods include:

Single-Drop Microextraction (SDME) : This technique uses a single micro-liter drop of an organic solvent suspended from the tip of a microsyringe needle and immersed in the aqueous sample. nih.gov The analyte partitions into the microdrop, which is then retracted and injected for analysis. nih.gov

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) : In HF-LPME, a small volume of extraction solvent is held within the pores and lumen of a porous, hydrophobic hollow fiber. nih.govmdpi.com This setup protects the extraction solvent and provides a large surface area for analyte transfer, offering better stability than SDME. nih.govmdpi.com

Microextraction by Packed Sorbent (MEPS) : MEPS is a miniaturized form of SPE where the sorbent material is packed directly into a syringe. nih.gov It utilizes very small solvent volumes (10–50 μL) for elution and can be easily automated for high-throughput analysis. nih.gov

These methods offer high enrichment factors and are effective for isolating trace amounts of analytes from complex biological fluids. nih.govtandfonline.com

High-Resolution Chromatographic Separation

Following extraction, chromatographic separation is essential to resolve the analyte of interest from any remaining matrix components and other related compounds before detection. High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-performance liquid chromatography (UPLC), are the primary techniques employed for the analysis of triterpenoid saponins. nih.gov

HPLC is a robust and widely used technique for the separation and quantification of saponins. acs.orgnih.gov Method development for triterpenoid saponins like Hebevinoside VII typically involves the optimization of the stationary phase, mobile phase composition, and detector settings.

Stationary Phase : Reversed-phase columns, particularly C18 columns, are the most common choice for saponin analysis due to their ability to separate compounds based on hydrophobicity. nih.govnih.govasianpubs.org

Mobile Phase : A gradient elution using a mixture of an organic solvent (acetonitrile or methanol) and water is typically employed. nih.gov To improve peak shape and resolution, additives like formic acid or acetic acid are often incorporated into the mobile phase. rsc.orgmedcraveonline.com For instance, a validated method for four triterpenoidal saponins in rat plasma used a Sapphire C18 column with a linear gradient of acetonitrile (B52724) and water. nih.gov

| Analytes | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Anemoside B4, Pulsatilloside B, Anemoside A3, 23-hydroxybetulinic acid | Sapphire C18 (250x4.6 mm, 5 µm) | Acetonitrile and water (gradient) | MS/MS | nih.gov |

| Asiaticoside, Madecassoside, Asiatic acid, Madecassic acid | Alltima C18 (50x4.6 mm, 3 µm) | Acetonitrile and 0.1% formic acid in water | MS/MS | researchgate.net |

| Oleanolic, Betulinic, and Ursolic acids | Not specified | Methanol (B129727), water, and acetic acid | UV-vis | acs.org |

| Quillaja triterpenoid saponins | C18 stationary phase | Aqueous acetonitrile | Not specified | asianpubs.org |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, operating at higher pressures than conventional HPLC. frontiersin.org This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it ideal for the trace analysis of compounds in complex biological samples. nih.govfrontiersin.org

Numerous studies have demonstrated the superiority of UPLC for saponin analysis. A UPLC-MS/MS method was developed for the simultaneous analysis of isomeric triterpenoid saponins in mice plasma, utilizing an Agilent Zorbax SB-C18 column (2.1 mm × 100 mm, 1.8 μm). rsc.org The study found that a methanol-water mobile phase system provided better resolution for the isomers compared to an acetonitrile-water system. rsc.org Another study profiling saponins in plant tissues used a Waters ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 μm) with a water/acetonitrile mobile phase containing 0.1% formic acid, achieving separation within a short run time. frontiersin.org

| Column | Mobile Phase | Flow Rate | Run Time | Reference |

|---|---|---|---|---|

| Agilent Zorbax SB-C18 (2.1x100 mm, 1.8 µm) | Methanol and water with ammonium (B1175870) formate | 0.3 mL/min | 6 min | rsc.org |

| Waters ACQUITY UPLC HSS T3 (2.1x100 mm, 1.8 µm) | Water (0.1% formic acid) and acetonitrile | 0.4 mL/min | Not specified | frontiersin.org |

| C18 column | Methanol and water (0.1% formic acid) | Not specified | 60 min | researchgate.net |

Sensitive and Specific Spectrometric Detection and Quantification

Due to the lack of a strong chromophore in many saponin structures, UV detection can lack the necessary sensitivity and specificity for bioanalysis. nih.gov Therefore, mass spectrometry (MS) has become the detector of choice, typically coupled with HPLC or UPLC (LC-MS). researchgate.netmdpi.com

Electrospray ionization (ESI) is the most common ionization source for saponin analysis as it is a soft ionization technique suitable for large, thermally labile molecules. nih.govresearchgate.net For highly sensitive and specific quantification, tandem mass spectrometry (MS/MS) is employed, often operating in Multiple Reaction Monitoring (MRM) mode. nih.govrsc.org MRM involves monitoring a specific precursor ion to product ion transition, which drastically reduces background noise and enhances selectivity. nih.gov

A study quantifying triterpenoid glycosides developed a rapid HPLC-MS/MS method using MRM to determine four analytes simultaneously. researchgate.net Another method for four different triterpenoidal saponins in rat plasma detailed the specific mass transition ion pairs for each analyte, demonstrating the high specificity of the technique. nih.gov For structural elucidation and identification of unknown saponins, high-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (QTOF) are invaluable. researchgate.netrsc.orgpan.olsztyn.pl

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Anemoside B4 | ESI | 1219.7 | 749.4 | nih.gov |

| Pulsatilloside B | ESI | 819.4 | 347.2 | nih.gov |

| Anemoside A3 | ESI | 749.6 | 471.2 | nih.gov |

| 23-hydroxybetulinic acid | ESI | 471.4 | 471.4 | nih.gov |

| Asiatic acid (AA) | ESI (+) | 506 | 453 | nih.gov |

| Madecassic acid (MA) | ESI (+) | 522 | 451 | nih.gov |

| Asiaticoside (AS) | ESI (+) | 976 | 453; 635 | nih.gov |

| Madecassoside (MS) | ESI (+) | 992 | 487; 451 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative bioanalysis of natural products due to its exceptional sensitivity and selectivity. capes.gov.br For this compound, a method would involve chromatographic separation using a reversed-phase column followed by detection with a triple quadrupole mass spectrometer. x-mol.netnih.gov

Method development begins with the optimization of mass spectrometry parameters by infusing a standard solution of this compound. This process identifies the most abundant and stable precursor ion (the molecular ion, [M+H]⁺ or [M-H]⁻) in the first quadrupole. This precursor ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions. The most intense and specific precursor-to-product ion transition is selected for quantification in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by filtering out background noise. nih.gov

A typical LC-MS/MS method for a saponin like this compound would utilize a protein precipitation step to extract the analyte from plasma samples. nih.gov The choice of an appropriate internal standard (IS), ideally a structurally similar compound or a stable isotope-labeled version of this compound, is crucial for correcting analytical variability. x-mol.net The method's sensitivity allows for the determination of low ng/mL concentrations, which is essential for pharmacokinetic studies where concentrations in blood can be very low. x-mol.net

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Separation of analyte from matrix components. |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | Elution of this compound from the column. |

| Flow Rate | 0.3 mL/min | To ensure optimal separation and peak shape. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generation of gas-phase ions. |

| Precursor Ion (Q1) | Hypothetical m/z [M+H]⁺ | Selection of the parent molecule. |

| Product Ion (Q3) | Hypothetical m/z [Fragment]⁺ | Specific fragment for quantification. |

| Collision Energy | Optimized value (e.g., 20-40 eV) | Fragmentation of the precursor ion. |

| Internal Standard | Polyphyllin VII or similar saponin | Correction for extraction and instrument variability. x-mol.net |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of complex molecules like this compound. beilstein-journals.org While LC-MS/MS is used for quantification, NMR is essential for confirming the compound's identity, including the stereochemistry of its aglycone backbone and the sequence and linkage of its sugar moieties. glycoscience.rudntb.gov.ua

A full structural assignment requires a suite of NMR experiments, including:

1D NMR: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.

2D NMR: Techniques like COSY (Correlation Spectroscopy) reveal proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, which is vital for piecing together the aglycone and connecting the sugar units.

Furthermore, quantitative NMR (qNMR) can be employed to accurately determine the purity of the this compound reference standard. This is achieved by comparing the integral of a specific this compound proton signal to that of a certified internal standard with a known concentration. This technique is crucial for ensuring the accuracy of calibration standards used in quantitative assays like LC-MS/MS.

Immunoassay Development (e.g., ELISA) for High-Throughput Screening

For applications requiring the analysis of a large number of samples, an Enzyme-Linked Immunosorbent Assay (ELISA) can be a valuable high-throughput screening tool. nih.gov The development of an ELISA for a small molecule like this compound is a multi-step process. nih.gov First, because small molecules are not immunogenic on their own, this compound must be chemically conjugated to a carrier protein like Bovine Serum Albumin (BSA) to create an immunogen. nih.gov This conjugate is then used to immunize animals to produce polyclonal or monoclonal antibodies that can specifically bind to this compound.

A competitive ELISA format is typically used for quantification. In this setup, microplate wells are coated with a this compound-protein conjugate. Samples containing free this compound are added along with a limited amount of the specific antibody. The free this compound in the sample competes with the coated conjugate for binding to the antibody. After washing, a secondary antibody linked to an enzyme (like HRP) is added, followed by a substrate that produces a colorimetric signal. The signal intensity is inversely proportional to the concentration of this compound in the sample. While generally less specific than LC-MS/MS, ELISA is a rapid and cost-effective method for screening large batches of samples. researchgate.net

Table 2: Typical Performance Characteristics of a Hypothetical this compound ELISA

| Parameter | Typical Value | Description |

|---|---|---|

| Assay Format | Indirect Competitive ELISA | Analyte in sample competes with coated antigen for antibody binding. |

| Linearity Range | 5 - 250 ng/mL | The concentration range over which the assay is accurate and precise. nih.gov |

| IC₅₀ | ~50 ng/mL | Concentration causing 50% inhibition of antibody binding. |

| Limit of Detection (LOD) | ~2 ng/mL | The lowest concentration of analyte that can be reliably detected. nih.gov |

| Cross-reactivity | Low with other saponins | Essential for specificity, needs to be tested against related compounds. |

Metabolite Profiling of this compound in Biological Systems

Metabolite profiling is the systematic identification and quantification of the metabolic products of a drug or compound within a biological system. acs.orgacs.org Understanding the metabolism of this compound is crucial for identifying active or inactive metabolites. This is typically investigated using in vitro systems (like liver microsomes) or by analyzing samples from in vivo studies.

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-FT-ICR-MS or LC-QTOF-MS), is the primary tool for this purpose. acs.orgacs.org These instruments provide highly accurate mass measurements, which allow for the prediction of elemental formulas for potential metabolites. acs.org An untargeted or semi-targeted approach is used where analytical data from dosed samples are compared to control samples. Specialized software can then identify potential metabolite peaks based on predicted metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation, sulfation) and their corresponding mass shifts from the parent this compound molecule. mdpi.com The structures of these potential metabolites are then confirmed using MS/MS fragmentation analysis.

Table 3: Potential Metabolic Transformations of this compound

| Metabolic Reaction | Mass Change | Potential Effect |

|---|---|---|

| Hydroxylation | +16 Da | Addition of a hydroxyl (-OH) group. |

| Glucuronidation | +176 Da | Conjugation with glucuronic acid. |

| Sulfation | +80 Da | Conjugation with a sulfo group. |

| Deglycosylation | Variable | Loss of one or more sugar units. |

Validation of Analytical Methods for Robust Biological Research

For an analytical method to be used in regulated studies, it must undergo a rigorous validation process to prove it is suitable for its intended purpose. europa.eu This ensures the reliability, quality, and consistency of the data. The International Council for Harmonisation (ICH) provides guidelines for this process. gmp-compliance.orgamsbiopharma.com

Assessing Sensitivity, Specificity, and Reproducibility

These three parameters are core components of method validation. nih.gov

Sensitivity: This is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of this compound on the calibration curve that can be measured with acceptable accuracy and precision (typically within 20%). x-mol.net

Specificity (or Selectivity): This is the ability of the method to differentiate and quantify this compound in the presence of other components in the sample, such as endogenous matrix compounds or other metabolites. nih.gov It is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte.

Reproducibility: This is evaluated as part of the precision of the method. It includes intra-assay precision (within-run repeatability) and inter-assay precision (between-run reproducibility), which are assessed by analyzing quality control (QC) samples at multiple concentrations on different days. The precision is expressed as the coefficient of variation (%CV), which should typically be less than 15%. nih.gov

Evaluation of Matrix Effects and Interferences

Biological matrices are complex mixtures that can interfere with the analysis, particularly in mass spectrometry. amsbiopharma.com

Matrix Effect: This refers to the suppression or enhancement of the analyte's ionization by co-eluting compounds from the biological matrix. It is a critical parameter to evaluate for LC-MS/MS methods. The matrix effect is quantitatively assessed by comparing the peak response of an analyte spiked into a blank, extracted matrix sample with the response of the analyte in a neat solvent. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.

Interferences: These can arise from endogenous components, metabolites, or co-administered drugs. Specificity experiments are designed to demonstrate a lack of interference. Cross-validation may be necessary if data is generated using different analytical techniques (e.g., LC-MS vs. ELISA). nih.gov

Preclinical Biological Investigations in in Vivo Animal Models

Selection and Rationale for Appropriate Animal Models in Preclinical Research

Without any conducted preclinical studies, there is no information on the selection and rationale for any animal models used to investigate Hebevinoside VII.

Pharmacokinetic Profiling in Animal Systems

Absorption and Distribution Studies

No data is available on the absorption and distribution of this compound in any animal model.

Metabolism and Excretion Pathways (Exploratory)

There is no information on the metabolic fate and excretion pathways of this compound in animal systems.

Evaluation of this compound in Defined Preclinical Disease Models

Assessment of Biological Impact in Mechanistic Animal Models

No studies have been published that assess the biological impact of this compound in any mechanistic animal models.

Identification and Quantification of Pharmacodynamic Biomarkers in Tissues

There is no information regarding the identification or quantification of pharmacodynamic biomarkers related to this compound in any animal tissues.

Future research is required to explore the in vivo biological activities and pharmacokinetic properties of this compound to understand its toxicological profile and any potential therapeutic applications.

Histopathological and Cellular Analysis in Animal Tissues (Exploratory)

A comprehensive search of available scientific literature yielded no specific studies detailing the histopathological or cellular analysis of this compound in animal tissues. In vivo preclinical investigations focusing on the microscopic examination of tissues following the administration of this compound appear to be absent from the current body of published research.

Consequently, there is no data available to report on the effects of this compound on the cellular structure or morphology of various organs and tissues in animal models. Information regarding parameters such as cellular infiltration, tissue damage, or any other histopathological changes induced by this compound remains uninvestigated.

Further preclinical research is required to explore and understand the potential impact of this compound at the tissue and cellular level in in vivo models. Such studies would be crucial for a comprehensive assessment of the compound's biological effects.

| Parameter | Animal Model | Organ/Tissue | Findings |

| Cellular Morphology | Not Available | Not Available | No data available |

| Tissue Architecture | Not Available | Not Available | No data available |

| Inflammatory Infiltrate | Not Available | Not Available | No data available |

| Cellular Degeneration/Necrosis | Not Available | Not Available | No data available |

Q & A

Basic: What analytical techniques are most reliable for elucidating the structural complexity of Hebevinoside VII?

This compound’s structural elucidation requires a combination of spectroscopic and computational methods due to its stereochemical complexity. Key approaches include:

- Nuclear Magnetic Resonance (NMR) : Use 1D (H, C) and 2D (COSY, HSQC, HMBC) NMR to resolve its 19 stereocenters and glycosidic linkages . For example, H NMR signals at δ 5.61 (d, J = 5.2 Hz) and 4.06 (d, J = 5.2 Hz) indicate olefinic protons and hydroxylated carbons in the triterpene core .

- Mass Spectrometry (HR-ESI-MS) : Confirm molecular formula (e.g., CHO) and fragmentation patterns to identify acetylated sugar moieties .

- X-ray Crystallography : If crystallizable, this provides absolute configuration validation, though challenges arise due to its large molecular weight and flexibility .

Basic: What experimental models are suitable for assessing this compound’s bioactivity in neuropsychiatric or enteritis contexts?

This compound’s reported neuropsychiatric and gastrointestinal effects (e.g., from related Hebevinosides II and XIII) suggest:

- In vitro assays :

- Cell-based models : Use human neuroblastoma (SH-SY5Y) or intestinal epithelial (Caco-2) cell lines to evaluate cytotoxicity, pro-inflammatory cytokine release (e.g., IL-6, TNF-α), and oxidative stress markers (e.g., ROS, SOD) .

- Receptor binding studies : Screen for interactions with serotonin (5-HT) or GABA receptors via competitive radioligand assays .

- In vivo models :

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in:

- Compound purity : Validate purity (>95%) via HPLC-UV/ELSD and confirm absence of co-eluting isomers (e.g., Hebevinoside II vs. VII) .

- Assay conditions : Standardize protocols for cell viability (e.g., MTT vs. resazurin assays) and control for solvent effects (e.g., DMSO concentration) .

- Species-specific responses : Compare results across multiple models (e.g., murine vs. human-derived cells) and perform dose-response analyses to establish EC/IC values .

Advanced: What strategies optimize the isolation of this compound from Hebeloma vinosophyllum given its structural similarity to other Hebevinosides?

Separation challenges stem from shared triterpene backbones and glycosylation patterns. Recommended steps:

- Extraction : Use methanol or ethanol with sonication to maximize yield, followed by liquid-liquid partitioning (e.g., ethyl acetate/water) .

- Chromatography :

- Validation : Cross-check isolates via NMR and HR-MS against reference data .

Advanced: How can in silico methods predict this compound’s pharmacokinetic properties and molecular targets?

Computational tools provide preliminary insights into ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and target engagement:

- QSAR Modeling : Use platforms like ACD/Labs Percepta to predict logP (lipophilicity), BBB permeability, and CYP450 interactions .

- Molecular Docking : Dock this compound into homology models of 5-HT or GABA receptors using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Basic: What spectroscopic databases or repositories include reference data for this compound?

- CC-DPS : Provides structural descriptors (e.g., 136 bonds, 6 hydroxyl groups) and stereochemical assignments .

- Springer’s Natural Compounds : Contains H/C NMR shifts and IR spectra for related Hebevinosides .

- ChemSpider : Validates InChIKey (e.g., RKJPAJOYCCHXQX-OLZOPSFVSA-N) and cross-references synthetic analogs .

Advanced: How should researchers design dose-response studies to minimize off-target effects in this compound pharmacology?

- Range-finding assays : Test 0.1–100 µM concentrations in primary cell lines (e.g., hepatocytes) to identify cytotoxicity thresholds .

- Positive/Negative controls : Include agonists/antagonists (e.g., ondansetron for 5-HT) and solvent-only controls .

- Multi-parametric endpoints : Combine viability assays with transcriptomic (RNA-seq) or metabolomic (LC-MS) profiling to discern on-target vs. bystander effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.